Bis(diethyl-L-tartrate glycolato)diboron is a chemical compound characterized by its unique structure and properties. Its molecular formula is , with a molecular weight of approximately 429.98 g/mol. This compound features two diethyl-L-tartrate glycolato moieties bonded to a diboron core, making it part of the diboron compound family, which has gained attention for its versatile reactivity and applications in organic synthesis and materials science .
The compound exhibits a melting point range of 40-47 ºC and a boiling point of 451.234 ºC at 760 mmHg, with a density of 1.275 g/cm³. It is not classified as hazardous according to current regulations, indicating a favorable safety profile for handling in laboratory settings .
BDT-Glycol has been shown to be an effective catalyst for a number of asymmetric reactions, including aldol reactions, Diels-Alder reactions, and epoxide ring-opening reactions PubChem: . These reactions are fundamental to the synthesis of many complex molecules, including natural products and pharmaceuticals.
BDT-Glycol is also being investigated for its potential applications in material science. For example, it has been used to prepare chiral polymers ScienceDirect. Chiral polymers have a wide range of potential applications, including in the development of new drug delivery systems and organic electronics.
The synthesis of bis(diethyl-L-tartrate glycolato)diboron typically involves the following methods:
Bis(diethyl-L-tartrate glycolato)diboron has several notable applications:
Interaction studies involving bis(diethyl-L-tartrate glycolato)diboron focus on its reactivity with other chemical species. These studies often assess:
Several compounds exhibit structural similarities to bis(diethyl-L-tartrate glycolato)diboron. Here are some notable examples:
Bis(diethyl-L-tartrate glycolato)diboron stands out due to its chiral components derived from L-tartrate, which can impart unique stereochemical properties beneficial for asymmetric synthesis.